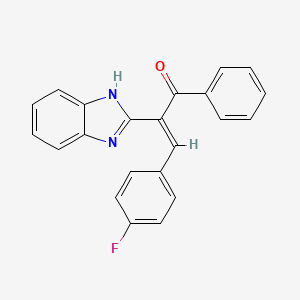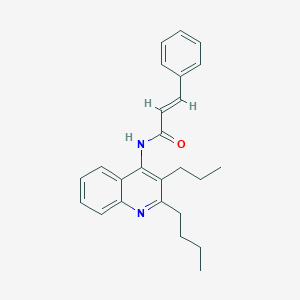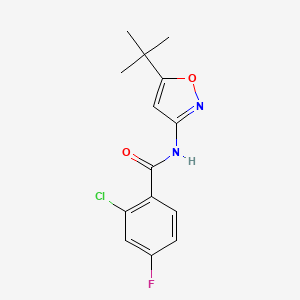![molecular formula C17H25NO5 B5325487 methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5325487.png)
methyl 5-[N-(allyloxy)butanimidoyl]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MABCD is a cyclic peptide that belongs to the family of natural products known as enediynes. It was first isolated from the fermentation broth of Streptomyces sp. MK498-98F1 in 1998. Since then, it has been studied extensively due to its unique chemical structure and potential therapeutic applications.
科学研究应用
MABCD has shown promising results in various scientific research applications, including cancer treatment, DNA cleavage, and chemical biology. Its unique chemical structure allows it to selectively target cancer cells and induce DNA damage, which makes it a potential candidate for cancer therapy. Additionally, MABCD can be used as a tool in chemical biology to study protein-DNA interactions and DNA repair mechanisms.
作用机制
The mechanism of action of MABCD involves the formation of a reactive enediyne intermediate that can undergo Bergman cyclization, resulting in the formation of highly reactive diradical species. These diradical species can then cleave DNA, leading to cell death. The selectivity of MABCD towards cancer cells is due to the higher levels of reactive oxygen species (ROS) and DNA damage response pathways in cancer cells compared to normal cells.
Biochemical and Physiological Effects:
MABCD has been shown to have a potent cytotoxic effect on cancer cells, both in vitro and in vivo. It induces DNA damage and cell cycle arrest, leading to apoptosis. Additionally, MABCD has been shown to have anti-angiogenic and anti-metastatic effects, which makes it a potential candidate for cancer therapy. However, MABCD can also cause toxicity to normal cells, which limits its therapeutic potential.
实验室实验的优点和局限性
MABCD has several advantages for lab experiments, including its unique chemical structure, selectivity towards cancer cells, and potential applications in chemical biology. However, its low yield and toxicity to normal cells make it challenging to work with. Additionally, the synthesis of MABCD requires specialized equipment and expertise, which can be a limiting factor for some research labs.
未来方向
There are several future directions for MABCD research, including the development of more efficient synthesis methods, the exploration of its potential applications in cancer therapy and chemical biology, and the identification of novel derivatives with improved selectivity and potency. Additionally, the use of MABCD in combination with other cancer therapies, such as chemotherapy and radiation therapy, could enhance its therapeutic potential. Further studies are needed to fully understand the mechanism of action and potential applications of MABCD.
In conclusion, MABCD is a unique chemical compound with potential applications in various scientific research fields. Its synthesis method is complex, and its mechanism of action involves the formation of reactive diradical species that can induce DNA damage and cell death. MABCD has shown promising results in cancer treatment and chemical biology, but its toxicity to normal cells and low yield make it challenging to work with. Future research directions include the development of more efficient synthesis methods and the exploration of its potential applications in combination with other cancer therapies.
合成方法
The synthesis of MABCD is a complex process that involves multiple steps. It starts with the preparation of the key intermediate, 5-[(tert-butoxycarbonyl)amino]-2,2-dimethyl-4,6-dioxoheptanoic acid, which is then converted into the desired product through a series of reactions, including amidation, cyclization, and esterification. The yield of the final product is relatively low, which makes the synthesis process challenging and time-consuming.
属性
IUPAC Name |
methyl 2,2-dimethyl-4,6-dioxo-5-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-6-8-11(18-23-9-7-2)13-12(19)10-17(3,4)14(15(13)20)16(21)22-5/h7,13-14H,2,6,8-10H2,1,3-5H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNWHIVXIUIVPC-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NOCC=C)C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=N\OCC=C)/C1C(=O)CC(C(C1=O)C(=O)OC)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4-dimethyl-6-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5325413.png)
![2-(4-chlorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5325420.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[6-(isopropylamino)-4-pyrimidinyl]-3-piperidinol](/img/structure/B5325426.png)



![(4aS*,8aR*)-6-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5325448.png)
![1-[4-(4-butyryl-1-piperazinyl)-3-fluorophenyl]-1-butanone](/img/structure/B5325450.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B5325467.png)
![3-{[(2,2-dimethylpropyl)amino]methyl}-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5325478.png)

![1-[2-(3-methyl-4-propoxyphenyl)ethyl]dihydro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5325489.png)
